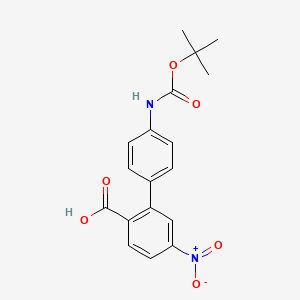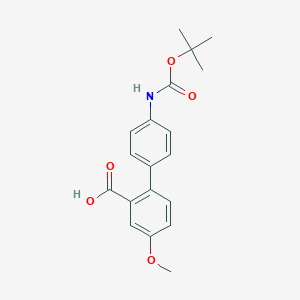
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% (2-BAPNB) is a chemical compound widely used in the scientific research field due to its unique properties. It is a white powder with a melting point of 187-188°C and a molecular weight of 330.3 g/mol. 2-BAPNB is a widely used reagent for the synthesis of various compounds, such as amides and peptides, and has many applications in biochemical studies.
Wirkmechanismus
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% is a strong acid, with a pKa of 5.2. It is a proton donor, and is able to donate protons to other molecules, resulting in the formation of various compounds. Additionally, 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% has been shown to act as a catalyst in the formation of various compounds, such as amides and peptides.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% is a useful reagent for laboratory experiments due to its unique properties. It is a strong acid, with a pKa of 5.2, and is able to donate protons to other molecules, resulting in the formation of various compounds. Additionally, 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% is a catalyst in the formation of various compounds, such as amides and peptides. However, it is important to note that 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% research. Further research could focus on the development of new synthesis methods for the production of 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%, as well as the development of new applications for the compound. Additionally, further research could focus on the development of new methods for the analysis of 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%, such as NMR spectroscopy and mass spectrometry. Finally, further research could focus on the development of new methods for the detection and quantification of 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%, such as HPLC and LC-MS.
Synthesemethoden
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% can be synthesized by the reaction of 4-bromo-2-nitrobenzoic acid with 4-bromo-2-aminophenol in aqueous acetic acid under reflux conditions. The reaction is shown below:
4-bromo-2-nitrobenzoic acid + 4-bromo-2-aminophenol → 2-(4-boc-aminophenyl)-4-nitrobenzoic acid
Wissenschaftliche Forschungsanwendungen
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% is widely used in the scientific research field due to its unique properties. It has been used as a reagent for the synthesis of amides and peptides, and is also used as a catalyst in the synthesis of polymers and as a ligand for metal complexes. It has also been used as a reagent for the synthesis of various drugs, such as antifungal and antiviral agents. Additionally, 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% has been used in the synthesis of various polysaccharides, including polysaccharide-based polymers.
Eigenschaften
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-12-6-4-11(5-7-12)15-10-13(20(24)25)8-9-14(15)16(21)22/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHPLJWWCRHXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412703.png)
![3-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412723.png)
![5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412728.png)